molecular formula C10H11N3O2 B13315315 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid

4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13315315
M. Wt: 205.21 g/mol
InChI Key: WDMDPTFIMIFNMA-UHFFFAOYSA-N
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Description

4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid (CAS: 1694962-90-7) is a pyrimidine derivative with a propargylamine substituent at the 4-position and a carboxylic acid group at the 5-position. Its molecular formula is C₁₀H₁₁N₃O₂, and it has a molecular weight of 205.21 g/mol .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-ylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-4-10(2,3)13-8-7(9(14)15)5-11-6-12-8/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13)

InChI Key

WDMDPTFIMIFNMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=NC=NC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate amine. One common method includes the use of 2-methylbut-3-yn-2-ylamine as a starting material, which is then reacted with a pyrimidine-5-carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Potential Applications References
4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid 4-position: 2-Methylbut-3-yn-2-yl amino; 5-position: COOH C₁₀H₁₁N₃O₂ 205.21 Terminal alkyne group, compact structure Research chemical, potential intermediate in organic synthesis
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid 4-position: Isobutylamino; 2-position: Methylthio C₁₀H₁₅N₃O₂S 241.31 Sulfur-containing substituent (methylthio), increased lipophilicity Intermediate in drug synthesis (e.g., avanafil impurities)
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid 2-position: CF₃; 4-position: CF₃-pyridinyl C₁₁H₅F₆N₃O₂ 337.17 (LCMS m/z 338 [M+H]⁺) Electron-withdrawing CF₃ groups, enhanced acidity High-resolution crystallography studies, kinase inhibitors
4-[Butyl[[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]-5-pyrimidinecarboxylic acid 4-position: Bulky biphenyl-tetrazole substituent C₂₄H₂₄N₈O₂ 480.51 Tetrazole bioisostere, bulky aromatic group Nonpeptide receptor antagonists (e.g., neuropeptide receptors)
4-((3-((Tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid 4-position: Boc-protected aminopropyl; 2-position: Methylthio C₁₄H₂₃N₅O₄S 365.44 Boc-protected amine, sulfur atom Intermediate in peptide synthesis or macrocyclic kinase inhibitors
2-Chloro-4-methylpyrimidine-5-carboxylic acid 2-position: Cl; 4-position: Methyl C₆H₅ClN₂O₂ 172.57 Chloro and methyl substituents Versatile intermediate for substitution reactions

Key Comparative Insights

Reactivity and Functionalization :

  • The terminal alkyne in the target compound may enable click chemistry or metal-mediated coupling, a feature absent in analogs like the methylthio- or trifluoromethyl-substituted derivatives .
  • Tetrazole-containing analogs (e.g., CAS 141872-46-0) replace carboxylic acid with a bioisostere, enhancing metabolic stability in drug design .

Bulkier substituents (e.g., biphenyl-tetrazole in ) may improve receptor binding affinity but reduce solubility .

Synthetic Utility: Chloro and methylthio substituents () serve as leaving groups or sites for further functionalization, making them valuable intermediates .

Physicochemical Properties: The target compound’s lower molecular weight (205.21 g/mol) suggests better bioavailability compared to bulkier analogs like the tetrazole derivative (480.51 g/mol) .

Biological Activity

4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a unique 2-methylbut-3-yn-2-yl amino group attached to the pyrimidine ring, which influences its interaction with various biological targets. This article explores the compound's synthesis, biological activity, and relevant case studies.

The molecular formula of 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is C11_{11}H13_{13}N3_3O2_2, with a molecular weight of approximately 219.24 g/mol. The compound contains functional groups that contribute to its reactivity and biological activity, including a carboxylic acid and an amino group.

PropertyValue
Molecular FormulaC11_{11}H13_{13}N3_3O2_2
Molecular Weight219.24 g/mol
CAS Number1693955-98-4

Synthesis

The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrimidine ring : Utilizing precursors that can form the pyrimidine structure through cyclization.
  • Introduction of the amino group : This step often involves nucleophilic substitution reactions where amino groups are introduced to the pyrimidine core.
  • Carboxylation : The carboxylic acid group can be added via carboxylation reactions or by hydrolysis of suitable esters.

Biological Activity

Research indicates that derivatives of pyrimidine compounds, including 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid, exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have shown that pyrimidine derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer by targeting specific metabolic processes.
  • Antiviral Properties : Some studies suggest that similar compounds can interfere with viral replication, indicating potential use in antiviral therapies.

Case Studies

  • Antimicrobial Screening : A study assessed the antimicrobial properties of several pyrimidine derivatives, including the target compound, against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µM, suggesting strong antimicrobial potential .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid inhibited the activity of specific enzymes involved in nucleotide synthesis pathways, with IC50 values ranging from 15 to 25 µM .

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